molecular formula C14H23N3OS3 B12524939 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate CAS No. 709046-70-8

2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate

Katalognummer: B12524939
CAS-Nummer: 709046-70-8
Molekulargewicht: 345.6 g/mol
InChI-Schlüssel: WRWAESUCIKCMNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate typically involves the reaction of thiazole derivatives with carbamodithioate compounds. One common method involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles, which can then be further reacted to introduce the dibutylcarbamodithioate moiety . The reaction conditions often require the use of solvents such as ethanol or chloroform and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency of production. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Wirkmechanismus

The mechanism of action of 2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Oxo-2-[(1,3-thiazol-2-yl)amino]ethyl dibutylcarbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

709046-70-8

Molekularformel

C14H23N3OS3

Molekulargewicht

345.6 g/mol

IUPAC-Name

[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] N,N-dibutylcarbamodithioate

InChI

InChI=1S/C14H23N3OS3/c1-3-5-8-17(9-6-4-2)14(19)21-11-12(18)16-13-15-7-10-20-13/h7,10H,3-6,8-9,11H2,1-2H3,(H,15,16,18)

InChI-Schlüssel

WRWAESUCIKCMNK-UHFFFAOYSA-N

Kanonische SMILES

CCCCN(CCCC)C(=S)SCC(=O)NC1=NC=CS1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.